N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide
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Overview
Description
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide is a synthetic compound that combines an indole moiety with a methoxyphenyl group and a benzamide structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide typically involves the coupling of tryptamine derivatives with substituted benzoyl chlorides. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of inflammatory mediators and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with an isobutylphenyl group instead of a methoxyphenyl group.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of a methoxybenzamide group.
Uniqueness
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H24N2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-29-19-11-7-17(8-12-19)22(23-16-26-24-6-4-3-5-21(23)24)15-27-25(28)18-9-13-20(30-2)14-10-18/h3-14,16,22,26H,15H2,1-2H3,(H,27,28) |
InChI Key |
YIJIKDDSZKLWJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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